

# physicochemical properties of 3-(3-Bromophenyl)oxetan-3-ol

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## Compound of Interest

Compound Name: 3-(3-Bromophenyl)oxetan-3-OL

Cat. No.: B1444068

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An In-Depth Technical Guide to the Physicochemical Properties of **3-(3-Bromophenyl)oxetan-3-ol**

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## Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a powerful and increasingly utilized motif in drug design.<sup>[1][2]</sup> Initially explored as a bioisosteric replacement for gem-dimethyl and carbonyl groups, the oxetane's unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure has proven invaluable.<sup>[1][2][3]</sup> Its incorporation into drug candidates can profoundly enhance aqueous solubility, modulate lipophilicity, improve metabolic stability, and fine-tune the basicity of adjacent amines without significant lipophilicity penalties.<sup>[1][3][4]</sup>

This guide focuses on a specific, functionalized oxetane: **3-(3-Bromophenyl)oxetan-3-ol**. This compound serves as an exemplary building block, combining the property-enhancing oxetane core with a synthetically versatile bromophenyl group. Understanding its core physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its rational application in drug discovery campaigns, enabling researchers to predict its behavior in

biological systems and to design more effective and safer therapeutics. This document provides a comprehensive analysis of these properties, grounded in established experimental methodologies, to support researchers, scientists, and drug development professionals.

## Core Molecular Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent characterization. **3-(3-Bromophenyl)oxetan-3-ol** is a solid at room temperature, possessing a unique combination of a rigid oxetane ring, a tertiary alcohol, and a substituted aromatic system.

Caption: 2D Structure of **3-(3-Bromophenyl)oxetan-3-ol**.

Table 1: Fundamental Properties of **3-(3-Bromophenyl)oxetan-3-ol**

Property	Value	Source
CAS Number	1379811-98-9	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	229.07 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
IUPAC Name	3-(3-bromophenyl)oxetan-3-ol	<a href="#">[7]</a>
Canonical SMILES	<chem>OC1(C2=CC=CC(Br)=C2)COC1</chem>	<a href="#">[7]</a>
InChI Key	YPFCZNOBTKPTHB-UHFFFAOYSA-N	<a href="#">[7]</a>
Physical Form	Solid	
Purity	≥96% (Commercially available)	<a href="#">[7]</a>

## Lipophilicity: Quantifying Molecular Greasiness (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount parameter in drug design, governing absorption, distribution, metabolism, excretion, and toxicity (ADMET). It

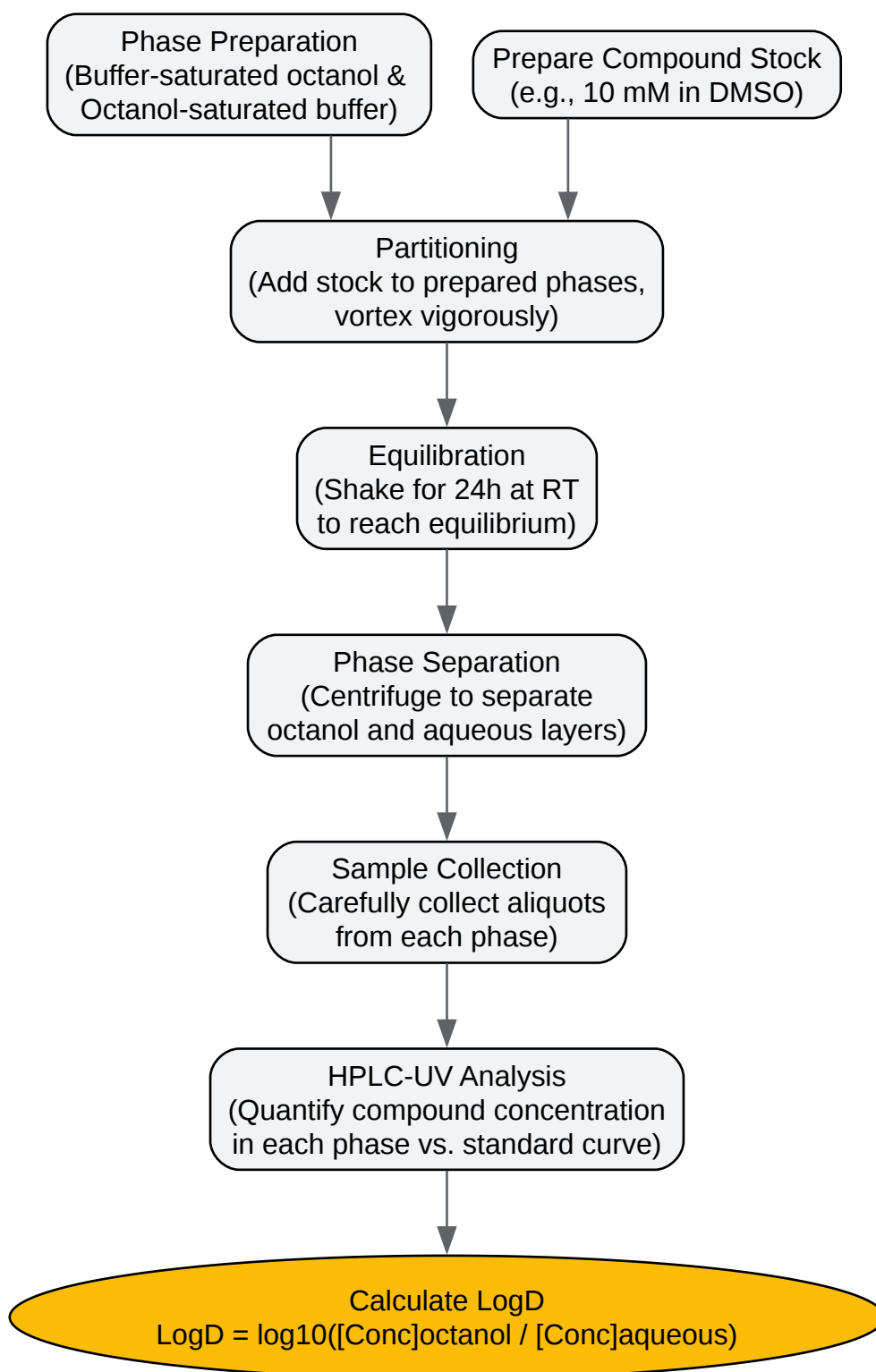
is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[8][9]

- LogP describes the partition of the neutral form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[9]
- LogD is the partition coefficient at a specific pH and accounts for all ionic species, making it more physiologically relevant for ionizable compounds.[8]

For **3-(3-Bromophenyl)oxetan-3-ol**, the tertiary alcohol is weakly acidic, so at physiological pH (7.4), LogP and LogD<sub>7.4</sub> are expected to be nearly identical. While experimental data for this specific isomer is not publicly available, a calculated LogP for the analogous 3-(4-Bromophenyl)oxetan-3-ol is 1.67, suggesting moderate lipophilicity.[10]

## Experimental Protocol: Shake-Flask Method for LogD<sub>7.4</sub> Determination

This "gold standard" method directly measures the partitioning of the compound between n-octanol and a buffer at a physiologically relevant pH.[8] The causality behind this choice is its direct, empirical nature, which avoids the inaccuracies of predictive models.



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Caption: Workflow for Shake-Flask LogD Determination.

### Step-by-Step Methodology:

- **Preparation of Phases:** Prepare phosphate-buffered saline (PBS) at pH 7.4. Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel, shake vigorously for 24 hours, and allow the layers to separate completely. This creates pre-saturated solvents, a critical step to ensure volume is not lost during the experiment.[\[11\]](#)
- **Compound Addition:** Accurately weigh the test compound or add a small volume of a concentrated stock solution (e.g., in DMSO) to a vial containing a known volume of the pre-saturated PBS (pH 7.4) and pre-saturated n-octanol. The final DMSO concentration should be kept low (<1%) to avoid affecting partitioning.
- **Equilibration:** Cap the vial tightly and shake it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.[\[12\]](#)
- **Phase Separation:** Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure a clean separation of the two phases.
- **Quantification:** Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and PBS layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.[\[11\]](#)
- **Calculation:** The LogD<sub>7.4</sub> is calculated using the formula:  $\text{LogD} = \log_{10} (\text{Concentration in n-octanol} / \text{Concentration in PBS})$ .

## Aqueous Solubility

Aqueous solubility is a gatekeeper property for oral bioavailability and parenteral formulation. [\[13\]](#) Poor solubility can lead to erratic absorption and is a major cause of compound attrition in development.[\[14\]](#) Two types of solubility are typically measured:

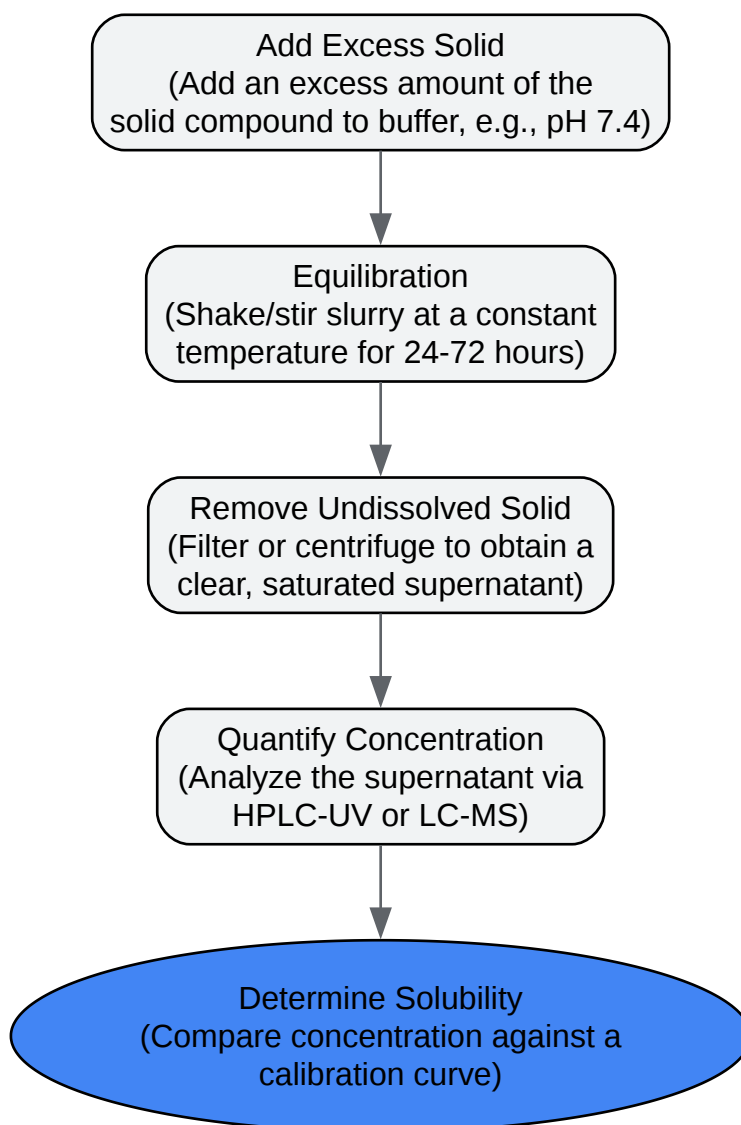
- **Kinetic Solubility:** Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer. It's a high-throughput assay used for early-stage screening.[\[15\]](#)[\[16\]](#)

- **Thermodynamic Solubility:** The true equilibrium solubility of the solid form of a compound in a buffer. It is the definitive measure, crucial for lead optimization and formulation.[\[12\]](#)[\[15\]](#)

While specific experimental data for **3-(3-Bromophenyl)oxetan-3-ol** is not in the public domain, the presence of the polar oxetane and hydroxyl groups is expected to confer better solubility compared to a non-functionalized bromophenyl alkane.

## Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" as it measures the concentration of a saturated solution in equilibrium with the solid drug, reflecting its true solubility.[\[12\]](#)



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Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Methodology:

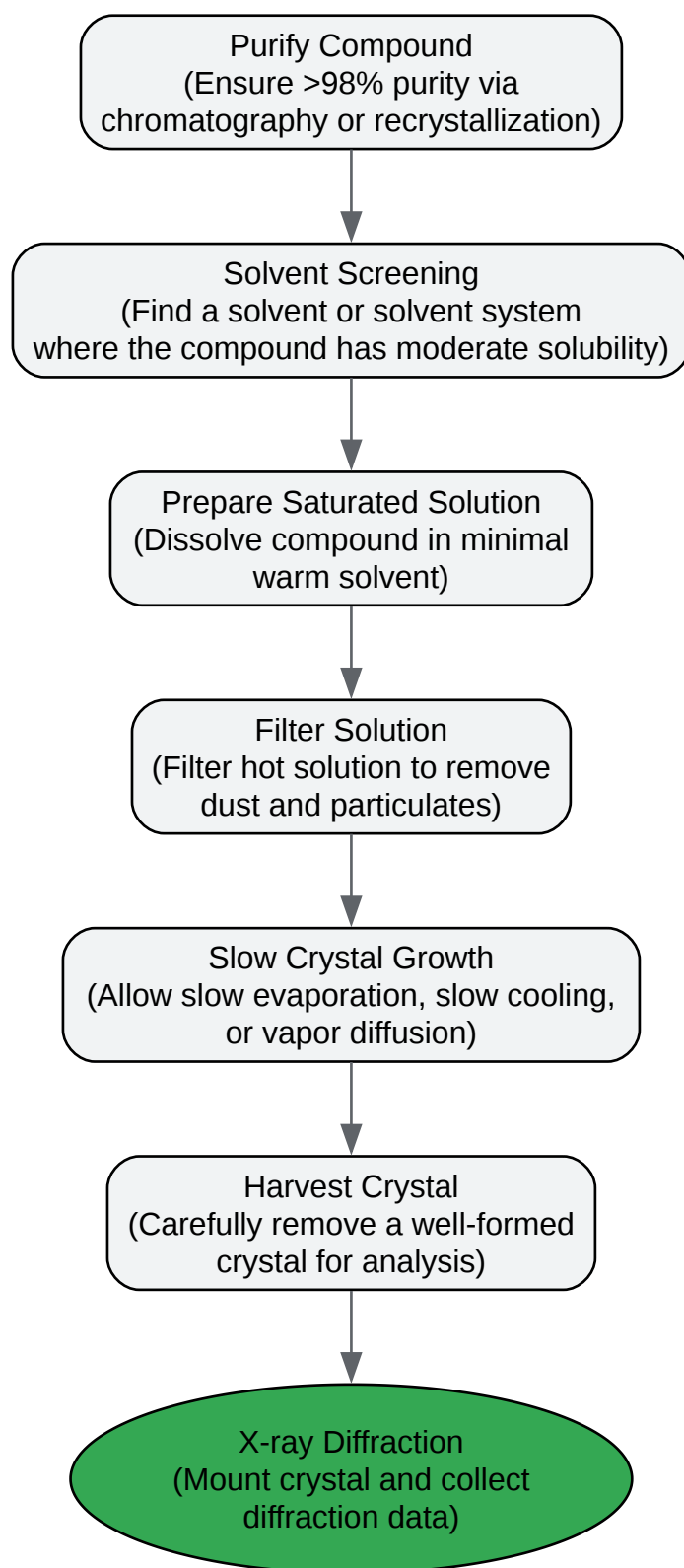
- **Slurry Preparation:** Add an excess amount of the solid **3-(3-Bromophenyl)oxetan-3-ol** to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of visible solid material throughout the experiment is essential.
- **Equilibration:** Seal the vial and agitate it at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.<sup>[12]</sup>
- **Separation:** After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant or by passing the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
- **Analysis:** Dilute the clear, saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.<sup>[14]</sup>
- **Result:** The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

## Solid-State Properties and X-ray Crystallography

The solid-state form of an active pharmaceutical ingredient (API) influences its stability, dissolution rate, and manufacturability. Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule and how they pack in a crystal lattice.<sup>[17][18]</sup> This information is invaluable for understanding intermolecular interactions and for structure-based drug design.

## Protocol: Growing Single Crystals of Small Molecules for X-ray Analysis

Obtaining a high-quality crystal is often the most challenging step.<sup>[17]</sup> The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form rather than as an amorphous powder.



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Caption: General Workflow for Single Crystal Growth.



### Step-by-Step Methodology (Slow Evaporation):

- **Purity is Paramount:** Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality.<sup>[19]</sup>
- **Solvent Selection:** Identify a solvent in which **3-(3-Bromophenyl)oxetan-3-ol** is moderately soluble. If it is too soluble, crystals will not form; if it is too insoluble, it will not dissolve sufficiently.<sup>[19]</sup> A solvent screen with common lab solvents (e.g., hexane, ethyl acetate, acetone, methanol) is a good starting point.<sup>[20]</sup>
- **Solution Preparation:** Prepare a nearly saturated solution by dissolving the compound in a small volume of the chosen solvent, gently warming if necessary to increase solubility.
- **Filtration:** Filter the solution while warm through a syringe filter or a small cotton plug into a clean, dust-free vial. This removes nucleation sites like dust, which would lead to the formation of many small crystals instead of a few large ones.<sup>[19]</sup>
- **Slow Evaporation:** Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. Place the vial in a vibration-free location.<sup>[19]</sup> The slow evaporation of the solvent will gradually increase the concentration, leading to slow, ordered crystal growth over several days to weeks.
- **Harvesting:** Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested for mounting on the diffractometer.<sup>[17]</sup>

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